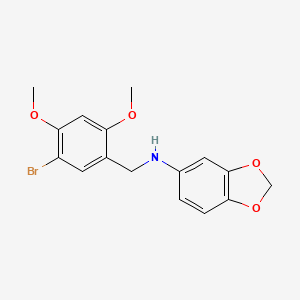![molecular formula C19H21BrN2O3S B3743292 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3743292.png)
4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide
Descripción general
Descripción
4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BCS-1 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide is complex and not fully understood. However, it is known that 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide interacts with a variety of cellular targets, including ion channels, enzymes, and receptors. These interactions can lead to a variety of biochemical and physiological effects, including changes in cellular signaling pathways and alterations in gene expression.
Biochemical and Physiological Effects
4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. For example, 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. Additionally, 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to modulate the activity of certain ion channels, including the voltage-gated potassium channel. These effects can lead to changes in cellular signaling pathways and alterations in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide in lab experiments is its versatility. 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying a variety of cellular processes. Additionally, 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide is relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also limitations to using 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide in lab experiments. For example, the mechanism of action of 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide is complex and not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to have some toxic effects in certain cell types, which can limit its usefulness in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide. One area of research that shows promise is the use of 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide as a tool for studying the mechanisms of action of various disease processes. For example, 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to have potential applications in the study of cancer, where it may be useful in identifying new therapeutic targets.
Another potential future direction for research involving 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide is the development of new analogs with improved properties. For example, researchers may seek to develop analogs with increased selectivity for specific cellular targets or reduced toxicity in certain cell types.
Conclusion
In conclusion, 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide is a valuable tool for studying cellular processes and disease mechanisms. Its wide range of biochemical and physiological effects make it a versatile tool for scientific research, and its relatively easy synthesis makes it readily available for use in lab experiments. While there are limitations to using 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide in lab experiments, its potential applications in the study of disease processes make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide as a tool for studying the mechanisms of action of various cellular processes. 4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to interact with a variety of cellular targets, making it a valuable tool for studying the complex interactions that occur within cells.
Propiedades
IUPAC Name |
4-bromo-3-(cyclohexylsulfamoyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c20-17-12-11-14(19(23)21-15-7-3-1-4-8-15)13-18(17)26(24,25)22-16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16,22H,2,5-6,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJRCJNPTSEYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[benzyl(ethyl)amino]methyl}-N,N-diethylaniline](/img/structure/B3743209.png)
![2,4-dibromo-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3743213.png)
![2-{[benzyl(ethyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3743215.png)



![N-[4-(benzyloxy)-3-methoxybenzyl]-3,4-difluoroaniline](/img/structure/B3743242.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3-chloro-4-fluoroaniline](/img/structure/B3743251.png)


![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloroaniline](/img/structure/B3743261.png)


![ethyl {[3-cyano-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetate](/img/structure/B3743290.png)